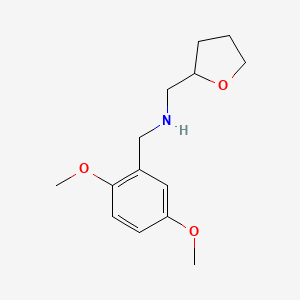

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

描述

2,5-Dimethoxy vs. 2,4-Dimethoxy Derivatives

2,5-Dimethoxy vs. 3,4-Dimethoxy Derivatives

The 3,4-dimethoxy analogue exhibits stronger electron-donating effects , increasing amine basicity ($$ \text{p}Ka \approx 9.2 $$) compared to the 2,5-derivative ($$ \text{p}Ka \approx 8.7 $$) . Steric hindrance is also greater in 3,4-substituted derivatives due to proximal methoxy groups .

Crystallographic Data and Density Functional Theory (DFT) Predictions

Experimental Crystallography

No experimental crystallographic data is publicly available. However, DFT-optimized geometries (B3LYP/6-31G*) predict:

Frontier Molecular Orbitals

DFT calculations indicate a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity. The HOMO is localized on the amine and methoxy groups, while the LUMO resides on the THF ring .

属性

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIAHDCHALWQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801186582 | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626205-87-6 | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626205-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ion Exchange Resin Catalyzed Cyclization

A patented process (US4680420A and EP0229884A1) describes the preparation of 2,5-dimethoxytetrahydrofuran, a key intermediate, by treating 4,4-dimethoxy-1-butanal with a strongly acidic ion exchange resin such as Amberlite IR-200C at temperatures between 20 and 60 °C. The reaction proceeds via cyclization to form the tetrahydrofuran ring with methoxy substituents at the 2 and 5 positions.

- Reaction conditions:

- Temperature: 20–60 °C (optimal around 50 °C)

- Catalyst: 0.001–0.1 parts by weight of Amberlite IR-200C per part of 4,4-dimethoxy-1-butanal

- Stirring time: 1–5 hours (typical example: 1.5 hours)

- Yield and purity:

- Conversion: ~94%

- Product purity: 98% cis- and trans-isomers of 2,5-dimethoxytetrahydrofuran

- Yield: ~95% relative to reacted butanal

- Isolation:

- Filtration of ion exchange resin

- Fractional distillation (boiling point 144–147 °C)

This method offers a high-yield, selective synthesis of the 2,5-dimethoxytetrahydrofuran intermediate, which is crucial for further amination steps.

Alternative Routes

Other literature mentions the formation of 2,5-dialkoxytetrahydrofuran by bromination of furan in the presence of alcohols followed by hydrogenation, but this is less commonly used due to lower yields and more complex purification.

Amination to Form (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine

Reductive Amination Approach

The most common synthetic route to the target compound involves reductive amination of the 2,5-dimethoxytetrahydrofuran intermediate with the corresponding 2,5-dimethoxybenzylamine or its derivatives.

- General procedure:

- React 2,5-dimethoxytetrahydrofuran with 2,5-dimethoxybenzylamine under reductive amination conditions.

- Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Raney nickel or palladium catalysts.

- Solvents: typically methanol, ethanol, or other polar solvents.

- Temperature: ambient to mild heating (25–60 °C).

- Mechanism:

- Formation of an imine intermediate between the aldehyde or hemiacetal form of the tetrahydrofuran derivative and the amine.

- Reduction of the imine to the secondary amine, yielding the desired benzylamine-substituted tetrahydrofuran.

This method is supported by analogous syntheses of related tetrahydrofuran amines and benzylamine derivatives in medicinal chemistry literature.

Catalytic Hydrogenation of Iminomethyl Intermediates

A patent (WO2019073988A1) describes the preparation of aminomethyl-substituted tetrahydrofuran derivatives by catalytic hydrogenation of iminomethyl tetrahydrofuran intermediates using hydrogenation catalysts such as Fe, Co, Ni, Ru, Rh, Pd, Pt, etc.

- Process highlights:

- Starting from 2,5-bis(iminomethyl) tetrahydrofuran or related imine intermediates.

- Hydrogenation in non-aqueous solvents.

- Use of Raney nickel or palladium catalysts.

- Efficient conversion to 2,5-bis(aminomethyl) tetrahydrofuran derivatives.

This approach can be adapted for the preparation of this compound by using the corresponding substituted imine precursors.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization of 4,4-dimethoxy-1-butanal | 4,4-dimethoxy-1-butanal, Amberlite IR-200C | 20–60 °C, 1–5 h | ~95 | High purity 2,5-dimethoxytetrahydrofuran |

| 2 | Reductive amination | 2,5-dimethoxytetrahydrofuran, 2,5-dimethoxybenzylamine, NaBH3CN or H2/Pd | Ambient to 60 °C | Variable, typically 70–90 | Forms target amine |

| 3 | Catalytic hydrogenation of imine | Iminomethyl tetrahydrofuran, H2, Raney Ni or Pd | Non-aqueous solvent, mild temp | High | Alternative amination route |

Research Findings and Considerations

- The ion exchange resin catalyzed cyclization is a robust and scalable method for preparing the tetrahydrofuran intermediate with excellent selectivity and yield.

- Reductive amination is the preferred method for introducing the benzylamine moiety, offering mild conditions and good functional group tolerance.

- Catalytic hydrogenation of imine intermediates provides an efficient alternative, especially for symmetrical bis-aminomethyl tetrahydrofuran derivatives, and can be adapted for substituted analogs.

- Purification typically involves filtration of catalysts and fractional distillation or chromatographic techniques to isolate the pure amine.

- The choice of methoxy substitution pattern on the benzylamine affects the reactivity and may require optimization of reaction conditions.

化学反应分析

Types of Reactions

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Serotonergic Activity

Research indicates that compounds similar to (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological processes and psychiatric disorders. For instance, a study highlighted the structure-activity relationships of related compounds and their potential as selective 5-HT2A receptor agonists, suggesting a promising avenue for developing treatments for mood disorders and other psychiatric conditions .

Potential in Antidepressant Development

The agonistic properties at serotonin receptors suggest that this compound could be explored for its antidepressant potential. The modulation of serotonergic pathways is a well-established mechanism for antidepressant action. The specific interactions with the 5-HT2A receptor may lead to novel therapeutic strategies for depression and anxiety disorders .

Design of New Ligands

The compound can serve as a scaffold for designing new ligands with enhanced selectivity and potency for specific receptors. The modification of substituents on the benzyl moiety can lead to derivatives with improved pharmacological profiles, which could be beneficial in drug discovery efforts targeting serotonin-related pathways .

Structure-Activity Relationship Studies

The compound's structural features allow for extensive structure-activity relationship studies, which are crucial in medicinal chemistry for optimizing drug candidates. By systematically altering functional groups and evaluating their effects on biological activity, researchers can identify lead compounds with desirable therapeutic effects .

Topical Formulations

There is growing interest in the use of compounds like this compound in cosmetic formulations due to their potential skin benefits. The compound's unique properties may enhance the stability and efficacy of topical products such as creams and lotions. Studies have shown that effective formulation requires careful selection of ingredients to optimize sensory attributes and moisturizing properties .

Skin Hydration and Sensory Effects

Research into cosmetic formulations has indicated that certain compounds can significantly improve skin hydration and overall sensory experience when applied topically. The incorporation of this compound into formulations could potentially lead to products that not only moisturize but also provide additional therapeutic benefits through its biological activity .

Table: Summary of Research Findings on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Serotonergic Activity | Selective agonism at 5-HT2A receptors | Potential antidepressant applications |

| Medicinal Chemistry | Structure-activity relationships indicate lead optimization strategies | Drug discovery targeting serotonergic pathways |

| Cosmetic Formulations | Enhancements in skin hydration and sensory properties | Development of effective topical products |

作用机制

The mechanism of action of (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique structure can be compared to derivatives with variations in substituent positions, heterocycles, or core scaffolds. Key comparisons include:

2.1. Positional Isomers: 2,4-Dimethoxy vs. 2,5-Dimethoxy Substitution

- “(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine” (CAS 510723-75-8)

- Structural Difference: Methoxy groups at positions 2,4 vs. 2,5 on the benzyl ring.

- Implications: The 2,5-substitution pattern may enhance π-stacking interactions in receptor binding compared to 2,4-isomers due to symmetrical electron distribution. Conversely, 2,4-isomers could exhibit altered metabolic stability .

2.2. Substitutent Variations: Methoxy vs. Halogen or Alkyl Groups

- “(2-Fluoro-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine” (CAS 510723-78-1) Structural Difference: Fluoro substituent replaces methoxy groups.

- “(3-Methyl-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine”

2.3. Heterocycle Replacements: THF vs. Morpholine

- “(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine” (CAS 797027-75-9) Structural Difference: Morpholine (six-membered oxygen-containing ring) replaces THF. Implications: Morpholine’s larger ring size and basic nitrogen may enhance solubility and alter pharmacokinetics.

2.4. Core Scaffold Variations

- β-2,5-Dimethoxyphenylalkyl Amines (e.g., β-2,5-Dimethoxyphenyl-β-isopropylamine)

- Structural Difference: Isopropylamine chain vs. THF-methylamine.

- Pharmacological Data: These compounds exhibit potent pressor activity (via adrenergic receptor agonism) and mydriatic effects. The THF-methyl group in the target compound may reduce pressor activity but improve selectivity for CNS targets .

- N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine

Table 1: Comparative Analysis of Structural Analogs

生物活性

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its biological activity has been investigated for potential therapeutic applications, particularly in relation to its interactions with various biological targets. This article discusses the compound's chemical properties, biological mechanisms, and relevant research findings.

The molecular structure of this compound includes a dimethoxybenzyl moiety and a tetrahydrofuran unit. This unique combination may influence its biological activity through specific interactions with receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Molecular Targets : The compound is believed to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in various neurological processes .

- Biochemical Pathways : By modulating these receptors, the compound can affect signal transduction pathways that influence cellular processes such as metabolism and gene expression.

Biological Activity and Therapeutic Potential

Research has explored the potential therapeutic applications of this compound, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .

- Anticancer Properties : There is emerging evidence suggesting that related compounds may possess anticancer activity. For instance, structural analogs have demonstrated significant growth inhibition against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

- Study on Receptor Interactions : Research has shown that compounds similar to this compound can selectively activate the 5-HT2A receptor over the 5-HT2C receptor. This selectivity is critical for developing treatments targeting mood disorders and other psychological conditions .

- Anticancer Evaluation : A comparative study involving related compounds demonstrated significant anticancer effects against leukemia and breast cancer cell lines. The results indicated that specific structural features are essential for enhancing bioactivity, highlighting the importance of further structural optimization .

常见问题

Basic Research Questions

Q. What are the standard analytical techniques for characterizing (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine in research settings?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of methoxy groups (δ ~3.7–3.9 ppm for OCH) and tetrahydrofuran-derived protons (δ ~1.5–4.0 ppm). Integration ratios verify substituent positions.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in positive mode to detect molecular ions ([M+H]). Optimize collision energy for fragmentation patterns (e.g., loss of methoxy or tetrahydrofuran moieties) .

- Infrared Spectroscopy (IR) : Identify characteristic stretches (e.g., C-O in methoxy groups at ~1250 cm, C-N in amine at ~3300 cm).

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- Reductive Amination : React 2,5-dimethoxybenzaldehyde with tetrahydrofurfurylamine in the presence of a reducing agent (e.g., NaBH or NaBHCN) in tetrahydrofuran (THF) at 0–25°C. Monitor reaction progress via thin-layer chromatography (TLC) .

- Schiff Base Formation : Condense the aldehyde with the amine to form an imine intermediate, followed by reduction. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks.

- Waste Management : Segregate organic waste containing amine derivatives and dispose through certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

- Methodology :

- Chiral Catalysis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) for asymmetric reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. Compare yields and ee under varying temperatures (0–40°C).

Q. What strategies address challenges in detecting trace metabolites of this compound in biological matrices?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate metabolites from plasma/urine. Derivatize with pentafluoropropionic anhydride (PFPA) to enhance LC-MS/MS sensitivity .

- High-Resolution MS (HRMS) : Employ Q-TOF or Orbitrap instruments for accurate mass measurements (<5 ppm error). Target metabolites via predicted fragmentation (e.g., demethylation or hydroxylation products).

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (common targets for dimethoxy-substituted amines). Validate with in vitro assays (e.g., radioligand displacement) .

- QSAR Studies : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

Data Contradictions and Resolution

- Synthetic Yield Variability : reports high yields (~88%) for similar amine syntheses, while notes lower yields (~50–60%) in THF-based reactions. Resolution: Optimize stoichiometry (1.2:1 aldehyde:amine ratio) and reduce competing side reactions (e.g., over-reduction) by controlling NaBH addition rates .

- Analytical Sensitivity : LC-MS/MS methods in achieve LOQs of 1–20 ng/mL, but matrix effects (e.g., ion suppression in blood) may require isotopic internal standards (e.g., deuterated analogs) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。